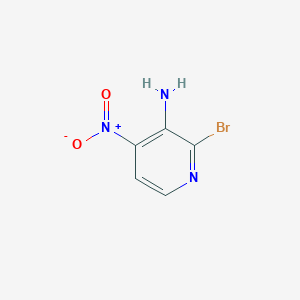

3-Amino-2-bromo-4-nitropyridine

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Synthesis

The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and privileged structure in the field of organic chemistry. rsc.orgsynchem.de Its importance is underscored by its presence in a vast array of natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin. rsc.org In the realm of synthetic chemistry, pyridine and its derivatives are indispensable building blocks and are extensively utilized in the design and synthesis of pharmaceuticals and agrochemicals. synchem.declockss.org More than 7,000 existing drug molecules of medicinal importance contain a pyridine nucleus. synchem.de

The utility of the pyridine ring stems from several key features. Its basic nitrogen atom can be protonated to form stable salts, which can improve the water solubility of larger molecules—a desirable trait for pharmaceutical agents. rsc.org The pyridine ring is prone to substitution reactions, although its electronic nature, influenced by the electronegative nitrogen, directs nucleophilic substitutions primarily to the C-2 and C-4 positions and electrophilic substitutions to the C-3 position. rsc.org This predictable reactivity makes it a versatile template for constructing complex molecular architectures. Furthermore, pyridine derivatives serve as crucial ligands in organometallic chemistry and asymmetric catalysis, highlighting their broad impact on advanced synthesis. rsc.org

Overview of Halogenated and Nitrated Aminopyridines in Chemical Research

Within the broader class of pyridines, those bearing a combination of amino, halogen, and nitro groups represent a particularly reactive and versatile subset of intermediates. The presence of both electron-withdrawing (nitro, halogen) and electron-donating (amino) groups on the pyridine ring creates a complex electronic landscape that can be exploited for a variety of chemical transformations.

Halogenated aminopyridines are valuable precursors in cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the formation of carbon-carbon bonds and the construction of more elaborate molecular frameworks. researchgate.net The bromine atom, in particular, serves as an excellent leaving group in nucleophilic aromatic substitution reactions.

Nitrated aminopyridines are also of significant interest. The nitro group is a strong electron-withdrawing group that activates the pyridine ring for nucleophilic attack. nih.gov This allows for the displacement of the nitro group or other leaving groups on the ring by various nucleophiles. Subsequently, the nitro group can be reduced to an amino group, providing a pathway to introduce further functionality and build molecular complexity. For instance, compounds like 2-amino-3-bromo-5-nitropyridine (B103754) and 2-amino-5-bromo-3-nitropyridine (B172296) are used as intermediates in the synthesis of various heterocyclic systems. orgsyn.orgnih.gov The specific positioning of these functional groups dictates the reactivity and the types of products that can be formed.

Specific Research Focus on 3-Amino-2-bromo-4-nitropyridine within the Substituted Pyridine Class

This compound, with the chemical formula C₅H₄BrN₃O₂, is a specific isomer within the family of halogenated and nitrated aminopyridines. synchem.de Its structure, featuring an amino group at position 3, a bromine atom at position 2, and a nitro group at position 4, presents a unique substitution pattern.

Detailed, peer-reviewed research focusing exclusively on the synthesis, reactivity, and applications of this compound is not extensively documented in publicly available scientific literature. The compound is available from commercial chemical suppliers, which indicates its use as a building block or intermediate in specialized synthetic applications. synchem.de

The reactivity of this molecule can be inferred from the general principles of its constituent functional groups. The bromine at the 2-position, adjacent to the ring nitrogen, is expected to be susceptible to nucleophilic displacement. The nitro group at the 4-position strongly activates the ring towards such substitutions. However, the amino group at the 3-position can modulate this reactivity through its electron-donating character.

A notable phenomenon in related compounds, such as the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, is the potential for nitro-group migration. clockss.org In certain polar aprotic solvents, the nitro group has been observed to migrate from the 4-position to the 3-position, leading to unexpected products. clockss.org Whether similar rearrangements occur with this compound is a subject that would require specific investigation.

The synthesis of this specific isomer likely presents challenges compared to other substitution patterns. For example, the direct nitration of 3-amino-2-bromopyridine (B189615) would likely lead to a mixture of products due to the directing effects of both the amino and bromo substituents.

Chemical Compound Data

Below are tables detailing the properties of this compound and related precursor or isomeric compounds for comparative purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-bromo-4-nitropyridin-3-amine | |

| Molecular Formula | C₅H₄BrN₃O₂ | synchem.de |

| Molecular Weight | 218.01 g/mol | synchem.de |

| CAS Number | 1187732-76-8 | synchem.de |

Table 2: Comparative Properties of Related Halogenated Nitropyridines

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 3-Bromo-4-nitropyridine | C₅H₃BrN₂O₂ | 202.99 | 66 | biosynth.comnih.gov |

| 3-Amino-2-bromopyridine | C₅H₅BrN₂ | 173.01 | 76-80 | sigmaaldrich.com |

| 2-Amino-3-bromo-5-nitropyridine | C₅H₄BrN₃O₂ | 218.01 | Not Available | nih.gov |

| 2-Amino-5-bromo-3-nitropyridine | C₅H₄BrN₃O₂ | 218.01 | Not Available | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-nitropyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O2/c6-5-4(7)3(9(10)11)1-2-8-5/h1-2H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYNSHRIZBTQPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1[N+](=O)[O-])N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704530 | |

| Record name | 2-Bromo-4-nitropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187732-76-8 | |

| Record name | 2-Bromo-4-nitropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3 Amino 2 Bromo 4 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry, and 3-amino-2-bromo-4-nitropyridine serves as a versatile substrate for such transformations. The presence of both a bromine atom and a nitro group, both potential leaving groups, introduces elements of competition and selectivity.

Displacement of Bromine and Nitro Groups by Various Nucleophiles

The reaction of this compound with various nucleophiles can lead to the displacement of either the bromine atom at the C2 position or the nitro group at the C4 position. The outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions. For instance, reactions with amines have been shown to yield a mixture of products, including those resulting from the substitution of the bromine atom. clockss.orgresearchgate.net

In addition to substitution, unexpected products arising from the migration of the nitro group have been observed. clockss.orgresearchgate.net This highlights the complex reactivity of this heterocyclic system. The substitution of the nitro group, while less common than halide displacement in many aromatic systems, can be a significant pathway in highly activated rings like nitropyridines. nih.gov Studies on related 3-nitropyridines have shown that the nitro group can be selectively substituted by sulfur nucleophiles. nih.gov

The following table summarizes the types of products observed in the reaction of this compound with amines:

| Nucleophile | Product Type | Reference |

| Amines | Substitution of Bromine | clockss.orgresearchgate.net |

| Amines | Nitro Group Migration | clockss.orgresearchgate.net |

Regioselectivity and Chemo-selectivity in Competitive SNAr Processes

The presence of two potential leaving groups, the bromo and nitro substituents, on the 3-amino-4-nitropyridine (B85709) ring raises questions of regioselectivity and chemoselectivity. The positions C2 and C4 of the pyridine ring are activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen and the nitro group. researchgate.net

Research indicates that in reactions with amines, substitution of the bromine atom is a prominent pathway. clockss.orgresearchgate.net However, the formation of products resulting from nitro group migration suggests that the initial attack of the nucleophile might occur at a different position, leading to a rearranged product. clockss.orgresearchgate.net The selectivity of these processes is a delicate balance of electronic and steric factors, as well as reaction conditions such as solvent and base. clockss.orgresearchgate.net

In related systems, such as 3-substituted 2,6-dichloropyridines, the regioselectivity of nucleophilic substitution is influenced by the steric bulk of the substituent at the 3-position. researchgate.net This suggests that the amino group in this compound likely plays a significant role in directing the incoming nucleophile.

Impact of Electronic and Steric Effects on SNAr Pathways

The electronic effects of the substituents are paramount in determining the reactivity of the pyridine ring. The nitro group at C4 and the ring nitrogen strongly activate the C2 and C4 positions towards nucleophilic attack. researchgate.net The amino group at C3, being an electron-donating group, can modulate this activation.

Steric hindrance also plays a crucial role. rsc.org The amino group adjacent to the bromine atom at C2 can sterically hinder the approach of a nucleophile to this position. rsc.org This steric congestion may influence the competition between substitution at C2 (displacement of bromine) and attack at other positions, potentially leading to rearrangement. In studies of other substituted aromatic systems, increased steric hindrance has been shown to significantly reduce the rate of nucleophilic substitution. rsc.org The balance between the activating electronic effects and the retarding steric effects ultimately dictates the preferred reaction pathway. rsc.orgresearchgate.net

Nitro Group Migration and Rearrangement Studies

A particularly fascinating aspect of the reactivity of this compound is the observed migration of the nitro group. clockss.orgresearchgate.net This rearrangement adds a layer of complexity to its substitution chemistry and has been the subject of mechanistic investigations.

Solvent and Base Effects on Rearrangement Mechanisms

Systematic studies have revealed that the migration of the nitro group is significantly influenced by the choice of solvent and base. clockss.orgresearchgate.net The rearrangement is reported to occur in polar aprotic solvents. clockss.orgresearchgate.net This suggests that the mechanism may involve charged intermediates that are stabilized by such solvents. The presence of a base is also crucial, indicating that the reaction may proceed through a base-catalyzed pathway. clockss.orgresearchgate.net In contrast, the expected nucleophilic substitution of the bromine atom occurs under a wider range of conditions. clockss.orgresearchgate.net

The following table summarizes the effect of solvent on the nitro group migration:

| Solvent Type | Outcome | Reference |

| Polar Aprotic | Nitro Group Migration Observed | clockss.orgresearchgate.net |

| Various | Nucleophilic Substitution of Bromine | clockss.orgresearchgate.net |

Spectroscopic and Computational Elucidation of Migration Pathways

The structure of the unexpected nitro-group migration product has been confirmed using 2D NMR spectroscopy. clockss.orgresearchgate.net These spectroscopic techniques are essential for unambiguously determining the connectivity of atoms in the rearranged product.

While specific computational studies on the nitro group migration in this compound were not found in the provided search results, computational chemistry is a powerful tool for elucidating reaction mechanisms. chemistry-chemists.com Such studies could provide insights into the transition states and intermediates involved in the migration pathway, helping to rationalize the observed effects of solvent and base. DFT calculations have been successfully employed to understand the concerted SNAr mechanism in other heterocyclic systems. acs.org

Metal-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom at the 2-position of this compound makes it a suitable substrate for a range of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. libretexts.org In the case of this compound, the bromine atom can be readily displaced to form a new carbon-carbon bond with a variety of aryl or vinyl boronic acids or their esters.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The presence of a base is crucial for the activation of the organoboron reagent. organic-chemistry.org

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in the reviewed literature, the reactivity of similar 2-bromopyridine (B144113) derivatives provides a strong basis for predicting its behavior. researchgate.net The reaction is anticipated to proceed under standard Suzuki-Miyaura conditions, as outlined in the table below. The electron-withdrawing nitro group may enhance the reactivity of the C-Br bond towards oxidative addition.

Table 1: Predicted Reaction Conditions for Suzuki-Miyaura Coupling of this compound

| Parameter | Condition |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or other Pd(0) or Pd(II) precursors |

| Ligand | Phosphine ligands such as PPh₃, PCy₃, or Buchwald ligands (e.g., SPhos, XPhos) nih.gov |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, or other inorganic bases nih.gov |

| Boron Reagent | Arylboronic acids, arylboronic esters |

| Solvent | Dioxane/water, Toluene, DMF |

| Temperature | 60-100 °C nih.gov |

It is important to note that the unprotected amino group could potentially coordinate to the palladium catalyst, which might influence the catalytic activity. However, successful Suzuki-Miyaura couplings on substrates with free amino groups have been reported. nih.gov

Beyond the Suzuki-Miyaura coupling, the bromine atom in this compound serves as a handle for other palladium-catalyzed transformations, including intramolecular cyclizations and direct arylations. These reactions often proceed through the formation of a palladacycle intermediate. nih.gov

Palladium-catalyzed cyclization can occur if a suitable nucleophile is present within the same molecule or is introduced as a separate reagent. For instance, if the amino group were acylated with a moiety containing a double or triple bond, an intramolecular Heck-type cyclization could be envisioned. nih.gov

Palladium-catalyzed arylation reactions, such as the Heck or direct arylation protocols, could also be employed to introduce aryl substituents. However, these reactions often require specific directing groups to achieve high regioselectivity. nih.gov In the case of this compound, the amino group itself could potentially act as a directing group, although this has not been explicitly demonstrated for this specific substrate in the available literature.

The reactivity of this compound is not limited to palladium catalysis. Other transition metals can mediate a variety of useful transformations. For example, copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, could be employed to form carbon-nitrogen or carbon-oxygen bonds at the 2-position.

Furthermore, the development of new catalytic systems continues to expand the toolbox of synthetic chemists. diva-portal.org It is conceivable that catalysts based on nickel, rhodium, or iridium could also be effective in promoting novel transformations of this compound. diva-portal.org

Electrophilic Substitution and Functionalization of the Pyridine Ring System

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the nitro group and the bromine atom. However, the amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the positions ortho and para to the amino group are already substituted.

Further functionalization of the pyridine ring through electrophilic substitution is therefore challenging. Any potential reaction would likely require harsh conditions and may result in a mixture of products. It is more probable that functionalization would occur through nucleophilic substitution or metal-catalyzed processes. nih.gov

Reduction of the Nitro Group to Amino Functionality for Further Derivatization

The nitro group at the 4-position of this compound is a key functional group that can be readily reduced to an amino group, opening up a wide range of possibilities for further derivatization. clockss.org The resulting 2-bromo-3,4-diaminopyridine is a valuable intermediate for the synthesis of various heterocyclic systems and other complex molecules.

The reduction of nitroarenes to anilines is a well-established transformation in organic chemistry, and a variety of reagents and conditions can be employed. wikipedia.orgjsynthchem.comsci-hub.storganic-chemistry.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Selectivity |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Nickel wikipedia.org | High, can be chemoselective |

| Metal/Acid | Fe/HCl, Sn/HCl, Zn/AcOH wikipedia.org | Generally effective, may not be suitable for acid-sensitive substrates |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or alcoholic solution | Mild, often used for sensitive substrates |

| Tin(II) Chloride (SnCl₂) | Acidic or neutral conditions | Mild, chemoselective |

| Sodium Borohydride (NaBH₄) | In the presence of a catalyst (e.g., NiCl₂, CoCl₂) jsynthchem.com | Can be chemoselective |

The choice of reducing agent will depend on the presence of other functional groups in the molecule and the desired reaction conditions. For this compound, a mild and chemoselective reducing agent would be preferable to avoid reduction of the pyridine ring or cleavage of the C-Br bond.

Once the nitro group is reduced to an amino group, the resulting 2-bromo-3,4-diaminopyridine can undergo a variety of reactions, including:

Diazotization and subsequent reactions: The newly formed amino group can be diazotized and replaced with a wide range of other functional groups.

Acylation and sulfonylation: The amino groups can be acylated or sulfonylated to form amides or sulfonamides.

Condensation reactions: The diamine can be condensed with dicarbonyl compounds to form various heterocyclic rings, such as pyrazines or imidazoles.

Advanced Computational and Theoretical Chemistry Studies

Electronic Structure and Reactivity Profiling

The arrangement of electrons within a molecule dictates its stability, reactivity, and spectroscopic properties. The following subsections detail the theoretical approaches used to profile the electronic landscape of 3-Amino-2-bromo-4-nitropyridine.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict the ground state geometry of this compound. These calculations would yield optimized bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule. For instance, studies on similar compounds like 3-amino-2-bromopyridine (B189615) have demonstrated excellent agreement between DFT-calculated geometries and experimental data. nih.gov The electronic properties, such as dipole moment and polarizability, which are crucial for understanding intermolecular interactions, are also readily obtained from these calculations.

Table 1: Predicted Geometrical Parameters for a Pyridine (B92270) Derivative (3-amino-2-bromopyridine) using DFT

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(2df,2p)) |

|---|---|---|

| Bond Length | C2-Br | 1.89 Å |

| C2-C3 | 1.41 Å | |

| C3-N7(H2) | 1.39 Å | |

| Bond Angle | C2-C3-C4 | 119.5° |

| Br-C2-C3 | 120.8° | |

| C2-C3-N7 | 121.3° |

Note: This data is for the related compound 3-amino-2-bromopyridine and serves as an example of the type of data obtained from DFT calculations. nih.gov

Frontier Molecular Orbital (FMO) theory is pivotal in describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation. For this compound, the presence of both an electron-donating amino group and an electron-withdrawing nitro group suggests that intramolecular charge transfer is a significant feature, which can be visualized through the spatial distribution of the HOMO and LUMO.

Table 2: Calculated HOMO-LUMO Energies for an Analogous Compound (3-amino-2-bromopyridine)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.87 |

| LUMO | -0.98 |

| HOMO-LUMO Gap | 4.89 |

Note: This data is for the related compound 3-amino-2-bromopyridine and illustrates the typical output of FMO analysis. nih.gov

Fukui indices are powerful reactivity descriptors derived from conceptual DFT. They help in predicting the most likely sites for nucleophilic, electrophilic, and radical attacks on a molecule. By analyzing the change in electron density when an electron is added or removed, one can calculate the Fukui functions for each atom in this compound. This would allow for a quantitative prediction of its regioselectivity in various chemical reactions, guiding synthetic strategies. For example, the atom with the highest value for the Fukui function corresponding to nucleophilic attack (f+) would be the most probable site for a nucleophile to react.

Molecular Dynamics Simulations and Conformational Analysis

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape of this compound. This is particularly important for understanding the flexibility of the amino and nitro groups and how their orientations might influence the molecule's properties and interactions with its environment. MD simulations can also provide insights into the molecule's solvation and its behavior in different solvents.

Vibrational Spectroscopy Simulations (IR and Raman) for Mechanistic Insights

Theoretical vibrational spectroscopy is a valuable tool for interpreting experimental IR and Raman spectra. By performing frequency calculations using DFT, a theoretical vibrational spectrum of this compound can be generated. Each calculated vibrational mode can be animated to visualize the atomic motions, allowing for a detailed assignment of the experimental spectral bands. This correlation between theoretical and experimental spectra provides strong evidence for the calculated molecular structure and can offer insights into intramolecular interactions, such as hydrogen bonding. Studies on related aminobromopyridines have shown that scaling the calculated frequencies often leads to excellent agreement with experimental data. nih.gov

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Compound (3-amino-2-bromopyridine)

| Vibrational Mode | Experimental (FT-IR) | Calculated (Scaled) |

|---|---|---|

| N-H stretch | 3445 | 3448 |

| N-H stretch | 3325 | 3329 |

| C-H stretch | 3080 | 3082 |

| C=C stretch | 1610 | 1612 |

| NH2 scissoring | 1585 | 1588 |

Note: This data is for the related compound 3-amino-2-bromopyridine and demonstrates the accuracy of vibrational simulations. nih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shift Computations for Structural Elucidation (beyond identification)

NMR spectroscopy is a powerful technique for determining molecular structure. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. For this compound, these calculations would provide a theoretical NMR spectrum that can be compared with experimental data for unambiguous peak assignments. Furthermore, discrepancies between calculated and experimental shifts can reveal subtle electronic and structural effects, providing a deeper level of structural elucidation than simple identification. Theoretical NMR studies on similar nitro-substituted pyridines have demonstrated the utility of this approach in confirming structural assignments. najah.edu

Table 4: Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for an Analogous Compound (2-amino-3-nitropyridine)

| Carbon Atom | Experimental (DMSO) | Calculated (GIAO) |

|---|---|---|

| C2 | 157.2 | 158.5 |

| C3 | 131.5 | 132.1 |

| C4 | 136.4 | 137.0 |

| C5 | 114.9 | 115.3 |

| C6 | 151.8 | 152.4 |

Note: This data is for the related compound 2-amino-3-nitropyridine (B1266227) and showcases the predictive power of NMR chemical shift computations. najah.edu

Investigation of Intramolecular Interactions, including Hydrogen Bonding, via NBO Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative interactions, and intramolecular bonding. It provides a detailed picture of the electron density distribution and the stabilization energies associated with interactions between filled (donor) and empty (acceptor) orbitals. A key application of NBO analysis is the characterization of intramolecular hydrogen bonds, which can significantly influence the conformation, stability, and reactivity of a molecule.

For a molecule like this compound, NBO analysis would be expected to reveal potential hydrogen bonding between the hydrogen atoms of the amino group (-NH2) and the oxygen atoms of the adjacent nitro group (-NO2). This interaction, forming a pseudo-ring structure, could enhance the planarity and stability of the molecule. The analysis would quantify the strength of this interaction by calculating the second-order perturbation energy, E(2), which corresponds to the stabilization energy of the donor-acceptor interaction.

Despite the utility of this method, there are no specific NBO analysis studies published in the available literature for this compound. Therefore, no data tables detailing stabilization energies, donor-acceptor orbitals, or electron densities for its intramolecular interactions can be provided.

Studies on Non-Linear Optical Properties and Excited States

The study of non-linear optical (NLO) properties investigates how a material's optical properties change under intense light, such as that from a laser. Molecules with significant NLO effects are crucial for developing advanced photonic and optoelectronic technologies. Compounds like this compound, which feature electron-donating (amino) and electron-withdrawing (nitro) groups attached to a conjugated π-system (the pyridine ring), are prime candidates for exhibiting NLO behavior. This "push-pull" electronic structure can lead to a large molecular hyperpolarizability (β), a key indicator of NLO potential.

Theoretical calculations, typically using Density Functional Theory (DFT), are employed to compute NLO-relevant parameters, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). Furthermore, the analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) and their energy gap is essential for understanding electronic transitions and excited states, which are intrinsically linked to NLO phenomena.

However, specific theoretical investigations into the non-linear optical properties and excited states of this compound have not been reported in the reviewed scientific literature. Consequently, no data on its computed dipole moment, polarizability, hyperpolarizability, or excited state characteristics is available to be presented.

Spectroscopic and Diffractional Investigations for Structure Reactivity Correlations

Multi-Dimensional NMR Spectroscopy in Elucidating Reaction Intermediates and Products

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, and for elucidating the connectivity and spatial relationships between atoms in a molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structure of 3-Amino-2-bromo-4-nitropyridine and any potential reaction intermediates or products.

Hypothetical ¹H and ¹³C NMR Data for this compound:

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| H-5 | 8.10 (d) | 138.0 |

| H-6 | 7.20 (d) | 115.0 |

| NH₂ | 5.50 (s, br) | - |

| C-2 | - | 110.0 |

| C-3 | - | 150.0 |

| C-4 | - | 145.0 |

Note: This table is a hypothetical representation and is not based on experimental data.

X-ray Diffraction Analysis for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding (N-H···O₂N or N-H···N) and halogen bonding (N···Br or O···Br), which govern the crystal packing and can influence the compound's physical properties and reactivity in the solid state.

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible and fluorescence spectroscopy are employed to study the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound would be expected to show characteristic absorption bands corresponding to π→π* and n→π* transitions, influenced by the amino, bromo, and nitro substituents on the pyridine (B92270) ring. Fluorescence spectroscopy would provide insights into the molecule's emissive properties upon excitation, including its quantum yield and excited-state lifetime. These photophysical properties are crucial for applications in materials science and as fluorescent probes.

Advanced IR and Raman Spectroscopy in Probing Functional Group Transformations and Reaction Progress

Infrared (IR) and Raman spectroscopy are vibrational techniques that provide information about the functional groups present in a molecule. For this compound, characteristic vibrational modes for the N-H stretches of the amino group, the C-Br stretch, and the symmetric and asymmetric stretches of the nitro group would be expected. These techniques are particularly useful for monitoring the progress of reactions by observing the appearance or disappearance of specific vibrational bands corresponding to the functional groups of reactants and products.

Hypothetical Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Hypothetical Frequency (cm⁻¹) |

| Amino (N-H) | Symmetric Stretch | 3400 |

| Amino (N-H) | Asymmetric Stretch | 3300 |

| Nitro (NO₂) | Asymmetric Stretch | 1550 |

| Nitro (NO₂) | Symmetric Stretch | 1350 |

| C-Br | Stretch | 650 |

Note: This table is a hypothetical representation and is not based on experimental data.

The available literature focuses on related but structurally distinct pyridine derivatives. Extrapolating information from these related compounds would not meet the strict requirement of focusing solely on "this compound" and would compromise the scientific accuracy of the article as requested.

Therefore, to ensure adherence to the instructions of providing scientifically accurate content strictly confined to the subject compound, this article cannot be generated at this time. Further research and publication on the specific applications of this compound are needed before a comprehensive article based on the requested outline can be written.

3 Amino 2 Bromo 4 Nitropyridine As a Strategic Building Block in Complex Molecular Architectures

Precursors for Radiolabeled Compounds in Imaging Research

The development of novel radiolabeled compounds is crucial for advancing molecular imaging techniques like Positron Emission Tomography (PET). PET imaging allows for the non-invasive visualization and quantification of biological processes in vivo, playing a vital role in clinical diagnostics and drug development. The synthesis of PET tracers typically involves labeling a biologically active molecule with a short-lived positron-emitting radionuclide, such as fluorine-18 (¹⁸F).

Substituted nitropyridines are recognized as important precursors in the synthesis of ¹⁸F-labeled radiopharmaceuticals. The electron-withdrawing nature of the nitro group activates the pyridine (B92270) ring for nucleophilic aromatic substitution (SNAr), facilitating the introduction of the [¹⁸F]fluoride ion. While direct studies on 3-amino-2-bromo-4-nitropyridine are not extensively documented in this context, the reactivity of its constituent functional groups suggests its strong potential as a precursor for PET tracers.

The general process for creating a PET tracer involves several key stages:

Precursor Synthesis : A stable, non-radioactive precursor molecule is synthesized, which is designed to be reactive towards the radioisotope.

Radiolabeling : The precursor is reacted with the radioisotope (e.g., [¹⁸F]fluoride) under controlled conditions to form the radiolabeled compound.

Purification : The desired radiotracer is separated from unreacted precursor and byproducts, often using High-Performance Liquid Chromatography (HPLC).

Formulation : The purified tracer is prepared in a biocompatible solution for administration.

In the case of this compound, both the bromo and nitro substituents can serve as leaving groups for nucleophilic substitution with [¹⁸F]fluoride. The reaction conditions can be tuned to favor substitution at either position, offering flexibility in the design of novel PET probes. Furthermore, the amino group can be used to conjugate the pyridine scaffold to other molecules of interest or can be modified after the radiolabeling step. The versatility of this scaffold makes it an attractive candidate for developing new imaging agents for a variety of biological targets.

| Radionuclide | Application | Precursor Type | Key Reaction |

| Fluorine-18 (¹⁸F) | PET Imaging | Nitropyridine Derivatives | Nucleophilic Aromatic Substitution (SNAr) |

| Carbon-11 (¹¹C) | PET Imaging | Stannyl or Bromo Precursors | Palladium-mediated Cross-Coupling |

This table provides an overview of common radionuclides and reaction types relevant to the potential use of this compound in imaging research.

Intermediate in the Synthesis of Synthetic Artificial Amino Acids and Peptidomimetics

Synthetic artificial amino acids and peptidomimetics are critical tools in drug discovery and chemical biology. They are designed to mimic or block the biological actions of natural peptides and proteins but often exhibit improved stability, bioavailability, and receptor selectivity. The structural rigidity and diverse functionality of pyridine-based scaffolds make them excellent templates for creating these complex molecules.

This compound serves as a strategic starting material for the synthesis of such compounds due to its trifunctional nature. Each group can be selectively manipulated to build the core structure of an amino acid or to act as a scaffold for a peptidomimetic.

Applications in Peptidomimetic Synthesis: Peptidomimetics are compounds that mimic the structure and function of peptides. Substituted pyridines have been successfully used to create scaffolds that mimic specific peptide secondary structures, such as β-strands. nih.gov For example, a 2,3,4-substituted pyridine can be designed to act as a tripeptidomimetic scaffold. nih.govacs.org The functional groups on this compound provide the necessary handles to attach side-chain moieties and extend the peptide backbone.

The amino group at the 3-position can act as an N-terminus equivalent for peptide bond formation.

The bromo group at the 2-position is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse side-chain functionalities that mimic natural amino acid residues.

The nitro group at the 4-position can be reduced to a primary amine, which can then be acylated, alkylated, or used as a point of attachment for another part of the mimetic structure.

Synthesis of Artificial Amino Acids: Unnatural amino acids are valuable for incorporating unique chemical and physical properties into peptides and proteins. The synthesis of novel amino acids often relies on the functionalization of a core template. The this compound scaffold can be envisioned as a precursor to novel pyridyl amino acids. Through a sequence of reactions, such as a cross-coupling reaction at the 2-position to install a desired side chain, followed by modification of the groups at positions 3 and 4 to generate the carboxylic acid and amino functionalities of the amino acid backbone, a wide array of novel structures could be accessed. This approach allows for the creation of amino acids with constrained geometries and novel electronic properties imparted by the pyridine ring.

| Functional Group | Position | Potential Synthetic Transformation | Application |

| Amino (-NH₂) | 3 | Acylation, Alkylation, Peptide Coupling | N-terminus mimic, Backbone extension |

| Bromo (-Br) | 2 | Pd-catalyzed Cross-Coupling Reactions | Introduction of amino acid side chains |

| Nitro (-NO₂) | 4 | Reduction to Amino Group | Further functionalization, Cyclization |

This table summarizes the synthetic utility of the functional groups on this compound for creating artificial amino acids and peptidomimetics.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Protocols

The synthesis of highly functionalized pyridines like 3-Amino-2-bromo-4-nitropyridine often involves multi-step processes that can be resource-intensive. Future research will likely focus on developing more efficient and environmentally friendly synthetic methods. This includes the exploration of one-pot reactions, catalyst-mediated syntheses, and the use of greener solvents and reagents. nih.govsemanticscholar.org For instance, microwave-assisted organic synthesis has already shown promise in accelerating reaction times and improving yields for related aminobromopyridine derivatives. semanticscholar.org The development of novel catalysts, such as silica-supported perchloric acid or specialized iron oxide-derived catalysts, could also pave the way for more streamlined and sustainable production of complex pyridine (B92270) scaffolds. nih.gov

A significant challenge in the synthesis of substituted nitropyridines is the potential for unexpected side reactions, such as nitro-group migration. clockss.org A systematic study of the reaction of 3-bromo-4-nitropyridine (B1272033) with amines revealed that the solvent and base used can influence the product distribution, with polar aprotic solvents sometimes favoring the formation of a rearranged product. clockss.org Future synthetic protocols will need to carefully consider these factors to ensure high selectivity for the desired isomer.

Exploration of Novel Reactivity Patterns under Controlled Conditions

The bromine and nitro groups, along with the amino group, provide multiple handles for further functionalization of the this compound core. Future research will delve into exploring novel reactivity patterns under precisely controlled conditions to achieve site-selective modifications.

Visible-light-driven photocatalysis is a rapidly advancing field that offers mild and selective methods for functionalizing pyridine rings. acs.orgfigshare.com By employing organic photocatalysts, it is possible to generate radicals that can react at specific positions on the pyridine scaffold, offering an alternative to traditional, often harsher, synthetic methods. acs.orgfigshare.com For example, recent studies have shown that the regioselectivity of radical addition to pyridinium (B92312) derivatives can be controlled by the nature of the radical source, allowing for selective functionalization at either the C2 or C4 position. acs.orgfigshare.com

Furthermore, transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rhhz.netscholaris.canih.govnih.gov While much of the research has focused on haloarenes, there is growing interest in using nitroarenes as coupling partners due to their ready availability. rhhz.netnih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have been successfully applied to nitroarenes, opening up new avenues for derivatizing compounds like this compound. rhhz.netnih.gov The development of new catalyst systems, including those based on nickel, is also expanding the scope of these transformations. scholaris.ca

Integration with Machine Learning and AI for Reaction Prediction and Optimization

The complexity of reaction outcomes with multi-functionalized substrates like this compound makes it an ideal candidate for the application of machine learning (ML) and artificial intelligence (AI). These technologies are poised to revolutionize chemical synthesis by predicting reaction outcomes, optimizing reaction conditions, and even suggesting novel synthetic routes. beilstein-journals.orgeurekalert.orgrjptonline.orgnips.ccresearchgate.net

By training ML models on large datasets of chemical reactions, it is possible to develop predictive tools that can forecast the yield and selectivity of a given transformation. beilstein-journals.orgrjptonline.org This can significantly reduce the amount of trial-and-error experimentation required to find the optimal conditions for a specific reaction. beilstein-journals.org For complex pyridine derivatives, where multiple reaction pathways may be possible, AI can help to identify the most promising strategies for achieving a desired target molecule. researchgate.net Furthermore, the integration of ML with high-throughput experimentation (HTE) can create automated systems that can rapidly screen and optimize reactions in real-time. beilstein-journals.org

Design and Synthesis of Advanced Functional Materials Based on the Pyridine Scaffold

The unique electronic and structural properties of the pyridine ring make it an excellent scaffold for the design of advanced functional materials. nih.govfigshare.comnih.govdissertation.com The specific substitution pattern of this compound, with its electron-donating amino group and electron-withdrawing nitro group, can give rise to interesting photophysical and electronic properties.

Future research will focus on incorporating this and similar pyridine derivatives into larger molecular architectures to create materials with tailored functions. This could include the development of:

Supramolecular Assemblies: The pyridine nitrogen provides a coordination site for metal ions, enabling the self-assembly of complex, well-ordered nanoscale structures. nih.govfigshare.comdissertation.com These metallo-supramolecular assemblies can exhibit interesting photophysical properties and have potential applications in areas such as sensing and catalysis. dissertation.com

Functional Polymers: By functionalizing polymers with pyridine-containing side chains, it is possible to create materials with tunable mechanical and electronic properties. nih.gov For example, the incorporation of terpyridine-functionalized polymers can lead to the formation of metallo-supramolecular hydrogels. nih.gov

Organic Semiconductors: The electronic properties of functionalized pyridines make them promising candidates for use in organic electronic devices. Encapsulating conducting polymers like PEDOT within cyclodextrin (B1172386) polyrotaxanes terminated with bulky pyridine groups has been shown to create stable materials with potential applications in optoelectronics. mdpi.com

Deeper Theoretical Insights into Complex Reaction Mechanisms and Photophysical Phenomena

To fully harness the potential of this compound and related compounds, a deeper understanding of their fundamental chemical and physical properties is required. Computational and theoretical methods are becoming increasingly powerful tools for elucidating complex reaction mechanisms and predicting photophysical behavior. nih.govnih.govnih.govmdpi.comnih.govscispace.com

Density functional theory (DFT) calculations can be used to model reaction pathways, identify transition states, and understand the factors that control selectivity. nih.govnih.gov This can provide invaluable insights into unexpected reaction outcomes, such as the nitro-group migration observed in some reactions of 3-bromo-4-nitropyridine. clockss.org

Q & A

Q. What are the optimal synthetic routes for 3-Amino-2-bromo-4-nitropyridine, and how can regioselectivity challenges be addressed?

Methodological Answer: The synthesis typically involves bromination of 3-amino-4-nitropyridine derivatives. A regioselective approach uses N-bromosuccinimide (NBS) in acetonitrile under mild conditions (20–25°C), leveraging the nitro group's meta-directing effect to favor bromination at the 2-position . Purification via recrystallization (e.g., ethanol/water mixtures) yields >95% purity. For reproducibility, monitor reaction progress with TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) and confirm regiochemistry via 1H NMR (characteristic singlet for C-2 bromine at δ 8.2–8.4 ppm) .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Methodological Answer:

- Melting Point (mp): Compare observed mp (e.g., 208–210°C) with literature values (e.g., 208–210°C for 2-Amino-5-bromo-3-nitropyridine in ). Discrepancies >2°C suggest impurities .

- HPLC: Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to assess purity (>98% area under the curve).

- Elemental Analysis: Validate %C, %H, %N within ±0.3% of theoretical values (e.g., C=34.2%, H=1.7%, N=19.3%) .

Advanced Research Questions

Q. How do electronic effects of substituents influence halogenation patterns in nitropyridine derivatives?

Methodological Answer: The nitro group (-NO2) at C-4 exerts a strong electron-withdrawing effect, directing bromination to the electron-deficient C-2 position. Computational studies (e.g., DFT using B3LYP/6-31G ) reveal charge densities: C-2 (δ+0.35), C-5 (δ+0.28), favoring electrophilic attack at C-2 . For validation, synthesize analogues (e.g., 3-Amino-2-bromo-5-nitropyridine) and compare reaction kinetics via LC-MS to quantify regioselectivity .

Q. How can researchers resolve contradictions in reported melting points or spectral data?

Methodological Answer: Discrepancies (e.g., mp 208–210°C vs. 139–141°C for similar derivatives) may arise from polymorphic forms or solvate formation .

- DSC Analysis: Identify polymorphs by heating rates (10°C/min) and observing endothermic peaks.

- PXRD: Compare diffraction patterns with simulated data from crystallographic databases.

- Variable-Temperature NMR: Detect solvent inclusion complexes by analyzing peak splitting at 25–100°C .

Q. What cross-coupling reactions are feasible for functionalizing this compound?

Methodological Answer: The C-2 bromine is amenable to Suzuki-Miyaura coupling with aryl boronic acids. Optimize conditions:

Q. How can computational modeling predict reactivity or stability of this compound under varying conditions?

Methodological Answer:

- Reactivity: Use DFT (B3LYP/6-311+G )** to calculate Fukui indices, identifying nucleophilic (C-3 amino group) and electrophilic (C-2 bromine) sites .

- Stability: Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and correlate with molecular dynamics simulations to predict hydrolysis pathways (e.g., nitro group reduction) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar solvents?

Methodological Answer: Reported solubility variations (e.g., 5 mg/mL in DMSO vs. <1 mg/mL in water) may stem from pH-dependent protonation of the amino group.

- pH-Solubility Profile: Titrate in buffered solutions (pH 1–10) and measure solubility via UV-Vis (λmax ~320 nm).

- COSMO-RS Simulations: Predict solubility parameters using computational tools (e.g., ADF COSMO-RS module) .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.